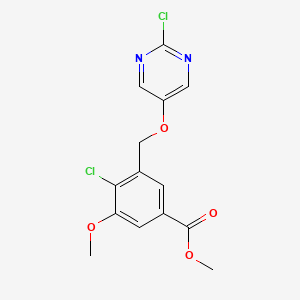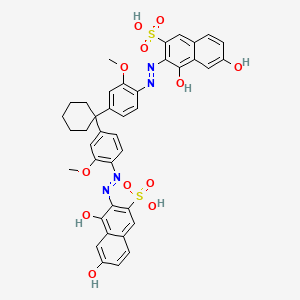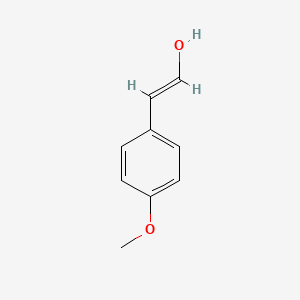![molecular formula C8H7ClN2S B13147988 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 83259-32-9](/img/structure/B13147988.png)
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with chlorine and methyl substituents at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dimethylthiophene with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学研究应用
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications:
作用机制
The mechanism of action of 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Molecular docking studies have revealed that the compound can form stable complexes with targets such as the GABA A receptor, indicating its potential as a neuroactive agent .
相似化合物的比较
Similar Compounds
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: Similar structure but with a chlorine atom at a different position.
2-Chloro-4,5-dimethylthieno[2,3-d]pyrimidine: Similar structure with different substitution pattern.
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine: Contains an additional chloromethyl group.
Uniqueness
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
83259-32-9 |
|---|---|
分子式 |
C8H7ClN2S |
分子量 |
198.67 g/mol |
IUPAC 名称 |
2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7ClN2S/c1-4-5(2)12-7-6(4)3-10-8(9)11-7/h3H,1-2H3 |
InChI 键 |
XXTQANLYJPBPNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=NC(=NC=C12)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)





